Cas no 126948-53-6 (Phenol,4,4'-[1,3-propanediylbis(nitrilomethylidyne)]bis- (9CI))
![Phenol,4,4'-[1,3-propanediylbis(nitrilomethylidyne)]bis- (9CI) structure](https://www.kuujia.com/scimg/cas/126948-53-6x500.png)
126948-53-6 structure
Product name:Phenol,4,4'-[1,3-propanediylbis(nitrilomethylidyne)]bis- (9CI)
Phenol,4,4'-[1,3-propanediylbis(nitrilomethylidyne)]bis- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4,4'-[1,3-propanediylbis(nitrilomethylidyne)]bis- (9CI)
- 4-[[3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]propylamino]methylidene]cyclohexa-2,5-dien-1-one
- 4,4'-[Propane-1,3-diylbis(nitrilomethylylidene)]diphenol
- LogP
- phenol, 4,4'-[1,3-propanediylbis(nitrilomethylidyne)]bis-
- 126948-53-6
- 4,4'-[Propane-1,3-diylbis(azanediylmethanylylidene)]di(cyclohexa-2,5-dien-1-one)
- Phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis-
- DTXSID10925750
-
- Inchi: InChI=1S/C17H18N2O2/c20-16-6-2-14(3-7-16)12-18-10-1-11-19-13-15-4-8-17(21)9-5-15/h2-9,12-13,20-21H,1,10-11H2/b18-12+,19-13+
- InChI Key: NONXHPQRMNHCIN-KLCVKJMQSA-N
- SMILES: C(C/N=C/C1=CC=C(O)C=C1)C/N=C/C1=CC=C(O)C=C1
Computed Properties
- Exact Mass: 282.13694
- Monoisotopic Mass: 282.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 58.2A^2
Experimental Properties
- Density: 1.11
- Boiling Point: 492.4°C at 760 mmHg
- Flash Point: 327.5°C
- Refractive Index: 1.574
- PSA: 65.18
Phenol,4,4'-[1,3-propanediylbis(nitrilomethylidyne)]bis- (9CI) Related Literature
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
126948-53-6 (Phenol,4,4'-[1,3-propanediylbis(nitrilomethylidyne)]bis- (9CI)) Related Products
- 172038-68-5(4-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)morpholine)
- 2229553-87-9(4-(1-ethyl-1H-imidazol-2-yl)-2-methylbutan-2-amine)
- 1806738-40-8(Methyl 2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-6-carboxylate)
- 91477-84-8(4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine)
- 1805973-60-7(3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2244401-55-4(Lovastatin-d3 ammonium salt)
- 2171688-99-4(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-1,3-thiazolidine-4-carboxylic acid)
- 2171674-55-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(thian-3-yl)carbamoylbutanoic acid)
- 2229187-95-3(2-2-(dimethylamino)-3,4-difluorophenylethanimidamide)
- 2229235-81-6(3-(4-methyl-1H-imidazol-5-yl)oxypropan-1-amine)
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
